molecular formula C13H8F2O2 B6149880 4-(2,5-difluorophenoxy)benzaldehyde CAS No. 959235-89-3

4-(2,5-difluorophenoxy)benzaldehyde

Cat. No.: B6149880
CAS No.: 959235-89-3
M. Wt: 234.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-Difluorophenoxy)benzaldehyde: is an organic compound with the molecular formula C13H8F2O2. It is characterized by the presence of a benzaldehyde group substituted with a difluorophenoxy moiety. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-difluorophenoxy)benzaldehyde typically involves the reaction of 2,5-difluorophenol with 4-formylbenzoic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves rigorous quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-(2,5-Difluorophenoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: 4-(2,5-difluorophenoxy)benzoic acid.

    Reduction: 4-(2,5-difluorophenoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,5-Difluorophenoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,5-difluorophenoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

  • 4-(3,5-Difluorophenoxy)benzaldehyde
  • 2-(2,4-Difluorophenoxy)benzaldehyde

Comparison: 4-(2,5-Difluorophenoxy)benzaldehyde is unique due to the specific positioning of the fluorine atoms on the phenoxy ring. This positioning can influence its reactivity and interactions compared to other similar compounds. For instance, the 2,5-difluoro substitution pattern may result in different electronic and steric effects compared to the 3,5-difluoro or 2,4-difluoro patterns, leading to variations in chemical behavior and biological activity.

Properties

CAS No.

959235-89-3

Molecular Formula

C13H8F2O2

Molecular Weight

234.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.